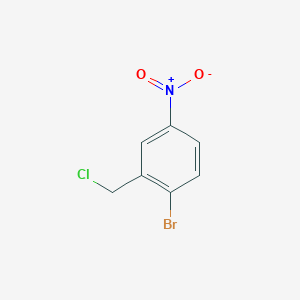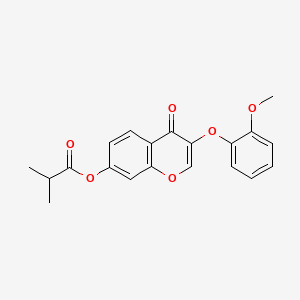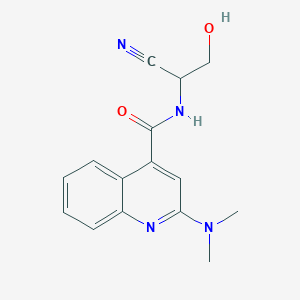
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide, also known as CHAQ, is a synthetic compound that has been widely used in scientific research. CHAQ is a member of the quinoline family and is a potent inhibitor of protein kinase C (PKC).
Mécanisme D'action
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide inhibits PKC activity by binding to the catalytic domain of the enzyme. This binding prevents PKC from phosphorylating its downstream targets, thereby blocking the signaling pathway. This compound has been shown to be a potent and selective inhibitor of PKC, with minimal effects on other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells, induces apoptosis, and reduces the production of inflammatory cytokines. In vivo studies have shown that this compound reduces tumor growth in animal models of cancer and reduces inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide in lab experiments is its potency and selectivity for PKC. This compound has been shown to be a more potent inhibitor of PKC than other commonly used PKC inhibitors. Another advantage is its ability to inhibit multiple isoforms of PKC. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide. One area of research is the development of more soluble analogs of this compound that can be used in a wider range of experiments. Another area of research is the investigation of the effects of this compound on other signaling pathways and cellular processes. Finally, the potential therapeutic applications of this compound in the treatment of cancer and inflammatory diseases should be further explored.
Méthodes De Synthèse
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 2-amino-4-chloroquinoline with 1-cyano-2-hydroxyethyl bromide to form 2-(1-cyano-2-hydroxyethylamino)-4-chloroquinoline. This intermediate is then reacted with dimethylamine to form this compound.
Applications De Recherche Scientifique
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide has been extensively used in scientific research as a PKC inhibitor. PKC is a family of serine/threonine kinases that play a crucial role in cell signaling and regulation. PKC is involved in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. PKC has been implicated in the pathogenesis of many diseases, including cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
N-(1-cyano-2-hydroxyethyl)-2-(dimethylamino)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-19(2)14-7-12(15(21)17-10(8-16)9-20)11-5-3-4-6-13(11)18-14/h3-7,10,20H,9H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBMSPVZJCEFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC(CO)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

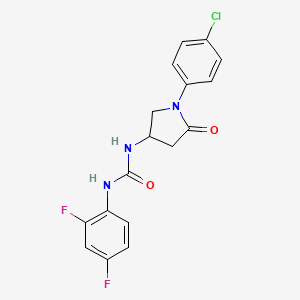
![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid](/img/structure/B2637815.png)

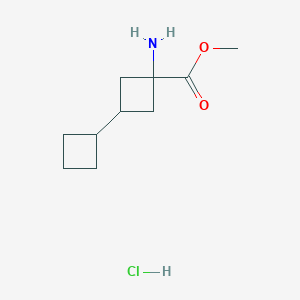
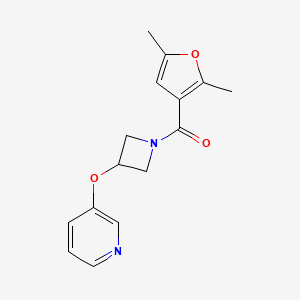

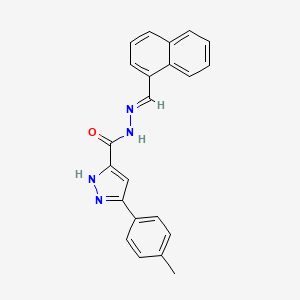
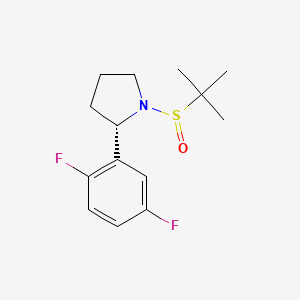
![6-[(2,5-Dimethylphenyl)methyl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2637830.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2637831.png)
![1-Methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2637832.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2637833.png)
